(E)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
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Biological Activity
The compound (E)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. Purines are essential biomolecules involved in various physiological processes, and their derivatives have been extensively studied for therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure characterized by:
- Purine Core : A bicyclic structure that is fundamental to many biological molecules.
- Substituents : The presence of a chlorobutene group and a phenethylamino moiety enhances its interaction with biological targets.
Biological Activity Overview
Purine derivatives, including the compound , exhibit a wide range of biological activities. These include:
-
Anticancer Activity :
- Studies have shown that purine derivatives can inhibit various kinases associated with cancer progression. For instance, research indicates that modifications in the purine structure can enhance inhibitory effects on specific kinases related to tumor growth and metastasis .
- A QSAR study indicated that certain purine derivatives possess better binding energies compared to standard anticancer drugs, suggesting their potential as lead compounds in cancer therapy .
- Antiviral Properties :
- Antimicrobial Effects :
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Interaction : It may bind to specific receptors or proteins, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of purine derivatives similar to this compound:
Properties
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-13(20)10-12-25-15-16(23(2)19(27)24(3)17(15)26)22-18(25)21-11-9-14-7-5-4-6-8-14/h4-8,10H,9,11-12H2,1-3H3,(H,21,22)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZBBBMSTVLLF-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478252-96-9 |
Source
|
Record name | 7-(3-CL-2-BUTENYL)-1,3-DI-ME-8-((2-PH-ET)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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